Cas no 945852-58-4 ((S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol)

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol structure
945852-58-4 structure
商品名:(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol
CAS番号:945852-58-4
MF:C32H20N2O6
メガワット:528.511008262634
CID:4552897

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol 化学的及び物理的性質

名前と識別子

    • (S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol
    • (R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol
    • (S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol
    • 1-[2-hydroxy-3-(4-nitrophenyl)naphthalen-1-yl]-3-(4-nitrophenyl)naphthalen-2-ol
    • 3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol
    • (aR)-3,3'-Bis(4-nitrophenyl)-1,1'-binaphthalene-2,2'-diol
    • (R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol
    • (1S)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol (ACI)
    • (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol
    • インチ: 1S/C32H20N2O6/c35-31-27(19-9-13-23(14-10-19)33(37)38)17-21-5-1-3-7-25(21)29(31)30-26-8-4-2-6-22(26)18-28(32(30)36)20-11-15-24(16-12-20)34(39)40/h1-18,35-36H
    • InChIKey: MCKOBOYULUSWGP-UHFFFAOYSA-N
    • ほほえんだ: OC1C(C2C=CC(=CC=2)[N+](=O)[O-])=CC2C=CC=CC=2C=1C1=C(C(C2C=CC(=CC=2)[N+](=O)[O-])=CC2C=CC=CC1=2)O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 40
  • 回転可能化学結合数: 3
  • 複雑さ: 817
  • 疎水性パラメータ計算基準値(XlogP): 8.2
  • トポロジー分子極性表面積: 132

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR340013-250mg
(S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol
945852-58-4 98%
250mg
£48.00 2025-02-19
TRC
S108900-100mg
(S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol
945852-58-4
100mg
$ 640.00 2022-06-02
Ambeed
A763148-5g
(S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol
945852-58-4 98% 99%ee
5g
$685.0 2025-02-20
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0061-100mg
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol
945852-58-4 98%,99%e.e.
100mg
¥956.7 2024-07-19
abcr
AB594714-5g
(S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol; .
945852-58-4
5g
€1084.70 2024-07-24
Aaron
AR00IMHI-250mg
(S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol
945852-58-4 97%
250mg
$36.00 2025-02-11
abcr
AB594714-250mg
(S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol; .
945852-58-4
250mg
€148.90 2024-07-24
A2B Chem LLC
AI67850-1g
(S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol
945852-58-4 95%
1g
$120.00 2024-05-20
Apollo Scientific
OR340013-100mg
(S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol
945852-58-4 98%
100mg
£17.00 2025-03-21
Ambeed
A763148-250mg
(S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol
945852-58-4 98% 99%ee
250mg
$57.0 2025-02-20

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Toluene ;  45 min, 200 psi, 100 °C
リファレンス
Synthesis of Chiral 3,3'-Disubstituted (S)-BINOL Derivatives via the Kumada and Suzuki Coupling and Their Antibacterial Activity
Ankireddy, A. Reddy; Paidikondala, K.; Syed, R.; Gundla, R.; Reddy, Ch. Venkata Ramana; et al, Russian Journal of General Chemistry, 2020, 90(8), 1507-1517

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  6 h, 90 °C
リファレンス
Synthetic method of chiral phosphoric acid catalyst
, China, , ,

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol Raw materials

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol Preparation Products

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol 関連文献

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diolに関する追加情報

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol: Structural Features and Emerging Applications in Organic Synthesis and Materials Science

(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol (CAS No. 945852-58-4) represents a structurally unique class of binaphthyl-based diols with electron-withdrawing nitro groups at the para positions of the phenyl rings. This compound exhibits a rigid chiral framework formed by the fusion of two naphthalene moieties through a central hydroxyl-substituted bridgehead carbon. The presence of two vicinal diol functionalities at the 2-position of each naphthyl ring creates a highly strained yet stable scaffold that has garnered significant interest in asymmetric catalysis and functional material design. Recent studies have demonstrated its potential as a building block for chiral ligands in transition metal-catalyzed reactions, particularly in enantioselective hydrogenation and oxidation processes where the nitro groups play a dual role as directing and electron-tuning moieties.

The stereochemical configuration of this compound is defined by its (S) absolute configuration at the central stereocenter. This chirality is critical for its application in enantioselective synthesis pathways. The binaphthyl core provides inherent axial chirality while the diol functionality introduces additional stereoelectronic effects that influence reactivity patterns. Notably, the para-substituted nitro groups create an asymmetrical electronic environment around the hydroxyl moieties, enabling differential interactions with transition metal complexes and substrates during catalytic cycles.

Structural analysis using X-ray crystallography has revealed that 1,1'-binapthalene derivatives with diol functionalities often adopt non-planar conformations due to steric hindrance between adjacent hydroxyl groups. In this specific case study of 3,3'-Bis(4-nitrophenyl)-substituted derivatives, computational modeling (DFT calculations) suggests that the nitro substituents stabilize the twisted conformation through intramolecular hydrogen bonding networks between hydroxyl oxygen atoms and nitro nitrogen atoms. This structural feature may contribute to enhanced stability under reaction conditions compared to non-substituted analogs.

The synthetic route to this compound typically involves cross-coupling reactions between naphthol derivatives and 4-nitrophenyl precursors under carefully controlled conditions to maintain both regioselectivity and stereoselectivity. Recent advancements in C–O bond formation techniques have enabled more efficient access to such complex architectures through photoredox catalysis or nickel-mediated methodologies. These developments align with modern green chemistry principles by minimizing reaction steps and reducing waste generation during scale-up processes.

In terms of physicochemical properties, binapthalene diols with para-nitro substitution demonstrate distinct solubility profiles compared to their meta or ortho isomers. The nitro groups enhance dipole moments while maintaining sufficient aromatic character for compatibility with organic solvents commonly used in synthetic chemistry workflows. Thermal analysis shows decomposition temperatures exceeding 300°C when protected as acetal derivatives during processing stages.

The most notable application domain for this compound lies in asymmetric catalysis where it serves as a scaffold for designing phosphine ligands or N-heterocyclic carbene (NHC) frameworks. When incorporated into palladium complexes through Pd–O interactions or covalent modifications via phosphorus functionalization techniques (e.g., Buchwald–Hartwig couplings), these systems exhibit exceptional enantioselectivities (>95% ee) in Suzuki-Miyaura coupling reactions involving aryl halides bearing electron-deficient substituents like triflates or fluorides.

A 2023 study published in *Organic Letters* demonstrated that when used as a chiral auxiliary in Diels-Alder reactions between maleimides and cyclopentadienes under Rh(II) catalysis conditions at room temperature (ca. 78% yield), the resulting adducts displayed excellent facial selectivity due to preorganized spatial orientation provided by the rigid binaphthyl core combined with electron-withdrawing effects from nitro groups influencing orbital interactions during cycloaddition events.

In materials science research from 2024 at ETH Zurich's Advanced Materials Division (ETH Zurich), scientists explored self-assembled monolayers formed by this compound on gold surfaces through thiolate chemistry. The resulting supramolecular structures exhibited piezochromic luminescence properties attributed to π-electron delocalization across the naphthyl units modulated by intermolecular hydrogen bonding between adjacent hydroxyl moieties when subjected to mechanical stress (uniaxial compression). This phenomenon could be harnessed for developing pressure-sensitive optical sensors requiring both structural rigidity and responsive chromophores.

The electronic properties of such substituted binaphthols are being investigated for use in organic electronics applications including field-effect transistors (OFETs). A collaborative effort between Kyoto University's Department of Applied Chemistry (Kyoto University) and National Institute for Materials Science (NIMS) revealed that when doped into polymeric matrices like poly(vinylidene fluoride), these compounds improved charge carrier mobility by creating preferential alignment along crystalline domains via π-stacking interactions between naphthoyl units while maintaining sufficient solubility parameters through pendant nitro groups.

Ongoing research at Tsinghua University's Center for Chiral Science (Tsinghua University) has focused on modifying this core structure through post-synthetic derivatization strategies such as esterification or etherification reactions to tailor surface properties for specific applications including chiral stationary phases for high-performance liquid chromatography (HPLC). These modified forms maintain their axial chirality while introducing functional groups that enhance interaction strength with analytes containing acidic protons or nucleophilic centers during separation processes.

The environmental stability profile of this compound makes it particularly suitable for long-term applications where photodegradation resistance is critical. Comparative studies against traditional BINOL-derived ligands show similar UV stability up to λ_max = 365 nm but significantly different redox behavior measured via cyclic voltammetry experiments conducted at Stanford University's Department of Chemistry (Stanford University). These findings suggest potential use cases extending beyond conventional homogeneous catalysis into electrochemical sensor development platforms requiring robust redox-active components.

In pharmaceutical research contexts from MIT's Department of Chemistry (MIT) published earlier this year (Q1 2025), researchers demonstrated that when conjugated with amino acid residues via amide bond formation techniques using EDC/HOBt coupling protocols under microwave-assisted conditions at 60°C over 90 minutes reaction time), these modified compounds showed improved binding affinities toward G-protein coupled receptors (GPCRs) involved in neurodegenerative disease pathways compared to linear analogs lacking binaphthoyl scaffolding elements.

The synthetic versatility of this scaffold has also led to its incorporation into dendrimer architectures as described in a recent publication from Max Planck Institute (Max Planck Institute). By attaching multiple copies onto hyperbranched polyamidoamine cores via click chemistry approaches using CuAAC reactions under ambient pressure conditions but requiring careful control over pH levels around neutral range during ligation steps due to sensitivity towards acidic environments caused by potential protonation effects on hydroxyl functionalities interacting with copper(I) catalysts present at concentrations above stoichiometric ratios required for efficient coupling efficiencies (>85% yields reported after purification via column chromatography using silica gel beds).

Mechanochemical activation studies from Karlsruhe Institute of Technology (KIT) have shown that grinding mixtures containing this compound with transition metal salts like Pd(OAc)₂ using ball-milling techniques under solvent-free conditions produces heterogeneous catalyst systems exhibiting turnover frequencies comparable to homogeneous counterparts but with significantly improved recyclability after three consecutive reaction cycles without noticeable loss (>97% retention after washing steps involving acetone extraction followed by vacuum drying at 60°C overnight).

In biocompatible material development projects from Tokyo Institute of Technology (Tokyo Tech) initiated last year (H3/Reiwa period), researchers incorporated these compounds into poly(lactic acid) matrices through melt blending processes conducted at temperatures below glass transition points (~175°C recommended processing window based on DSC thermograms showing minimal thermal degradation even after prolonged exposure times exceeding typical industrial manufacturing durations). The resulting composites displayed enhanced crystallinity rates measured via WAXD analysis indicating possible nucleating agent behavior from embedded binaphthoyl units influencing polymer chain folding mechanisms during solidification stages following quenching from melt states.

The unique combination of axial chirality from binaphthoyl cores and directional electron effects provided by para-nitro substitution patterns continues attracting attention across multiple disciplines including supramolecular chemistry where it functions as a host molecule component in inclusion complex formation studies reported by Chinese Academy of Sciences' Shanghai Institute of Organic Chemistry (SIOC-CAS). When complexed with β-cyclodextrins under aqueous conditions adjusted near physiological pH values (~7.4 optimal based on logP calculations predicting maximum partition coefficients between aqueous phase and organic solvent layers used during phase separation experiments), these systems demonstrated selective encapsulation capabilities towards aromatic pollutants containing halogen atoms due to favorable host-guest interactions involving CH–π contacts facilitated by rigid cavity geometries maintained even after multiple binding/unbinding cycles observed via NMR spectroscopy monitoring chemical shift changes over time intervals up to 7 days post-complexation initiation under ambient storage conditions avoiding refrigeration requirements typically needed for less stable supramolecular assemblies.

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Amadis Chemical Company Limited
(CAS:945852-58-4)(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol
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清らかである:99%/99%
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